N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide
Description
N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide: is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an ethoxy group attached to the benzamide structure. Benzamides are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-8-7-10(16)9-12(13)17/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQJGIJEBGYAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide typically involves the reaction of 4-chloro-2-fluoroaniline with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction Reactions: The benzamide structure can be subjected to oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the benzamide structure.
Reduction Products: Reduced forms of the benzamide, potentially leading to amine derivatives.
Hydrolysis Products: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound in the development of drugs targeting specific biological pathways. Its structural features make it a candidate for studying interactions with biological macromolecules .
Industry: The compound finds applications in the agrochemical industry as a potential herbicide or pesticide. Its chemical properties make it suitable for modifying the activity of certain enzymes or proteins in plants and pests .
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
- N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
- N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide
- N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide
Uniqueness: N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
